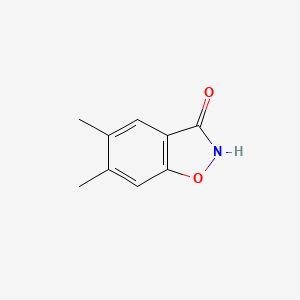

5,6-Dimethyl-1,2-benzoxazol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

5,6-dimethyl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C9H9NO2/c1-5-3-7-8(4-6(5)2)12-10-9(7)11/h3-4H,1-2H3,(H,10,11) |

InChI Key |

STCMGPOOVMHATC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)ONC2=O |

Origin of Product |

United States |

The Benzoxazole Heterocycle: a Privileged Scaffold in Organic Chemistry

The benzoxazole (B165842) motif, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is widely recognized as a "privileged scaffold" in the realm of organic and medicinal chemistry. researchgate.netjocpr.comresearchgate.net This designation stems from the recurring appearance of this structural unit in a multitude of biologically active compounds. researchgate.netnih.gov The inherent properties of the benzoxazole core, such as its rigid, planar structure and its capacity for diverse chemical modifications, make it an attractive framework for the design of new therapeutic agents and functional materials. researchgate.net

The versatility of the benzoxazole scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. jocpr.comresearchgate.netnih.gov Consequently, the development of efficient and innovative synthetic routes to access functionalized benzoxazoles remains a vibrant and important area of chemical research. researchgate.netresearchgate.net

Academic Significance of the Benzoxazol 3 Ol Subclass in Molecular Design

Within the broader family of benzoxazoles, the benzoxazol-3-ol subclass possesses distinct chemical features that impart particular academic and practical significance. A key characteristic of these compounds is the potential for keto-enol tautomerism, where the 3-hydroxybenzoxazole (enol form) can exist in equilibrium with its 1,2-benzisoxazolin-3-one (keto form). This tautomeric behavior can significantly influence the molecule's reactivity, electronic properties, and its interactions with biological targets.

The benzoxazol-3-ol core is a key component in a number of compounds explored for their therapeutic potential. For instance, derivatives of this subclass have been investigated for their activity as antipsychotic and antibacterial agents. The structural and electronic attributes of the benzoxazol-3-ol moiety contribute to its ability to serve as a bioisostere for other functional groups, a strategy often employed in drug design to enhance metabolic stability and bioavailability.

Research Scope and Challenges Pertaining to 5,6 Dimethyl 1,2 Benzoxazol 3 Ol

Strategic Approaches to 1,2-Benzoxazol-3-ol Core Construction

The formation of the benzoxazole ring is the cornerstone of synthesizing these compounds. Various strategies have been developed, ranging from classical condensation reactions to modern catalytic methods.

The most conventional and widely utilized method for constructing the benzoxazole core involves the cyclocondensation of o-aminophenol precursors with various carbonyl compounds. rsc.orgnih.gov This approach is popular due to the commercial availability of a wide range of substituted o-aminophenols, which allows for direct control over the substitution pattern on the benzene ring. For the synthesis of this compound, the corresponding precursor would be 4,5-dimethyl-2-aminophenol.

The reaction can proceed with several types of reagents:

Carboxylic Acids and Derivatives: Condensation of o-aminophenols with carboxylic acids or their derivatives (such as acyl chlorides) is a fundamental route. nih.govresearchgate.netnih.gov These reactions often require high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to facilitate the cyclization. researchgate.netresearchgate.netnih.gov The use of triflic anhydride (B1165640) (Tf₂O) with tertiary amides has also been reported as an effective method for producing 2-substituted benzoxazoles from o-aminophenols. nih.gov

Aldehydes: The reaction between o-aminophenols and aldehydes, often catalyzed by an acid or a metal catalyst, is another common pathway. nih.govnih.gov This method typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. researchgate.net

β-Diketones: The use of β-diketones in reactions with o-aminophenols, catalyzed by a combination of a Brønsted acid and a copper salt like CuI, allows for the synthesis of various 2-substituted benzoxazoles. nih.govorganic-chemistry.org

These condensation reactions, while foundational, can sometimes be limited by harsh conditions, such as the use of strong acids and high temperatures. rsc.orgnih.gov

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Key Feature | Reference(s) |

| o-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA) | High temperature dehydration/cyclization | researchgate.netresearchgate.net |

| o-Aminophenol | Aldehyde | Acid or Metal Catalyst | Forms Schiff base intermediate | nih.govnih.gov |

| o-Aminophenol | β-Diketone | Brønsted Acid and CuI | Synthesis of 2-substituted derivatives | nih.govorganic-chemistry.org |

| o-Aminophenol | Tertiary Amide | Triflic Anhydride (Tf₂O) | Electrophilic activation of amide | nih.gov |

Oxidative cyclization methods provide an alternative to traditional condensation reactions and are often considered more environmentally friendly. These techniques can utilize various starting materials and oxidants.

Key oxidative approaches include:

Iron-Catalyzed Oxidative Cyclization: Inexpensive iron(III) catalysts can enable the oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature to form benzoxazoles. nih.gov Another iron-catalyzed method uses aqueous hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org

Elemental Sulfur as an Oxidant: Elemental sulfur has been employed as an efficient oxidant for the cyclization of o-aminophenols with alkenes or ketones to yield a diverse range of benzoxazole derivatives. organic-chemistry.org

Metal-Free Oxidative Systems: Innovative approaches utilize systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate (B1210297) or a simple oxygen/water (O₂/H₂O) system to synthesize highly substituted benzoxazoles from catechols and amines. thieme-connect.com These methods avoid transition metals and can be scalable. thieme-connect.com

Electrochemical Oxidation: An atom-economical and eco-friendly method involves the electrochemical oxidative cyclization of glycine (B1666218) derivatives. organic-chemistry.org This process is notable for being free of transition metals and external oxidants, producing only hydrogen gas as a byproduct. organic-chemistry.org

Transition metal catalysis has become indispensable for the synthesis of complex organic molecules, including benzoxazoles. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches. rsc.org

Commonly used transition metals include:

Copper Catalysis: Copper catalysts, being inexpensive and relatively non-toxic, are widely used. rsc.org Copper(I) iodide (CuI), often paired with a ligand like 1,10-phenanthroline, is effective for the intramolecular cyclization of o-haloanilides. organic-chemistry.org This reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with oxidative addition being the rate-determining step. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are highly versatile for C-H bond functionalization and cross-coupling reactions. acs.org For instance, a palladium complex can catalyze the direct C-H arylation of the benzoxazole core with aryl chlorides to introduce substituents at the 2-position. organic-chemistry.org

Iron Catalysis: As mentioned in the oxidative cyclization section, iron is an effective catalyst. It can be used in redox condensation reactions of o-hydroxynitrobenzenes with alcohols to provide 2-substituted benzoxazoles. organic-chemistry.org

While powerful, a drawback of some transition metal-catalyzed methods can be the cost of the metal and ligands, as well as the need to remove metal residues from the final product, which is a particular concern in pharmaceutical applications. nih.gov

In a move towards more sustainable chemistry, organocatalytic and biocatalytic methods, which avoid the use of metals, are gaining attention.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. An enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been developed for the synthesis of benzoxazole-containing triazoles. nih.gov Another approach uses a Brønsted acidic ionic liquid gel as an efficient, heterogeneous, and reusable catalyst for synthesizing benzoxazoles under solvent-free conditions. acs.org A direct base-mediated intramolecular C-O bond formation, which proceeds without any transition-metal catalyst via a benzyne (B1209423) intermediate, has also been established for creating the benzoxazole ring from o-haloanilides. rsc.orgnih.gov

Biocatalysis: Biocatalytic routes, employing enzymes to perform chemical transformations, are highly sought after for their selectivity and green credentials. While laccase or peroxidase enzymes have been shown to mediate the synthesis of related phenoxazinone structures, specific biocatalytic pathways for the production of this compound are not yet well-documented in the literature. researchgate.net This remains an emerging field with significant potential for future development.

Regioselective and Stereoselective Synthesis of Substituted Benzoxazol-3-ols

Achieving specific substitution patterns (regioselectivity) and, where applicable, controlling the 3D arrangement of atoms (stereoselectivity) is crucial for tailoring the properties of benzoxazole derivatives.

The ability to precisely place functional groups on the benzoxazole scaffold is a key aspect of its synthesis.

Benzene Ring Substitution: The substitution pattern on the aromatic ring is primarily determined by the choice of the starting o-aminophenol precursor. nih.gov To synthesize this compound, one would start with 2-amino-4,5-dimethylphenol. The availability of a wide variety of substituted o-aminophenols allows for the synthesis of analogues with diverse electronic and steric properties. nih.gov

Oxazole (B20620) Ring Substitution (C2-Position): The substituent at the C2 position of the benzoxazole ring is dictated by the reaction partner used in the cyclization step. For example, reacting an o-aminophenol with a specific carboxylic acid, aldehyde, or tertiary amide will install the corresponding group at the C2 position. nih.govnih.gov This allows for a modular approach to building libraries of diversely functionalized benzoxazoles.

The term "stereoselective" applies when chiral centers are present. The core structure of this compound is achiral. However, stereoselectivity becomes a critical consideration when synthesizing derivatives with chiral substituents or when the benzoxazole is part of a larger, fused chiral system, such as in the synthesis of benzo[b]oxazolo[3,4-d] nih.govnih.govoxazin-1-ones. researchgate.net In such cases, controlling the stereochemistry is essential and can be achieved through various asymmetric synthesis strategies. scielo.brnih.gov

Asymmetric Synthesis Approaches for Chiral Benzoxazol-3-ol Derivatives

The asymmetric synthesis of chiral 1,2-benzoxazol-3-ol derivatives is a specialized area of research. Direct enantioselective methods targeting the C3-hydroxy stereocenter of the 1,2-benzoxazole core are not widely reported, suggesting a potential area for future investigation. However, the principles of asymmetric synthesis can be applied through strategies developed for structurally related heterocyclic compounds containing chiral tertiary alcohol motifs.

One relevant approach is the nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides, which has been successfully employed to create chiral 3-substituted-3-hydroxy-2-oxindoles with excellent yields and high enantioselectivities (up to 99% yield and 98% ee). nih.gov This methodology, which involves a reductive coupling mechanism, could conceptually be adapted for the synthesis of chiral 1,2-benzoxazol-3-ols from appropriate precursors. Another pertinent strategy involves the asymmetric 1,2-oxytrifluoromethylation of styrenes, catalyzed by vanadyl complexes, using 3-hydroxy-quinazolinones as radical trapping agents to produce chiral products. nih.gov These examples highlight the use of chiral catalysts and radical-mediated processes to install stereocenters in positions analogous to the C3-position of the benzoxazol-3-ol core.

Furthermore, the use of chiral auxiliaries represents a classical and effective method for inducing stereoselectivity. youtube.com In a hypothetical application to this compound, a prochiral precursor could be covalently bonded to a chiral auxiliary, directing a subsequent cyclization or functionalization step to proceed stereoselectively. After the desired chiral center is established, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Sustainable and Green Chemistry Innovations in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of benzoxazoles, including the 1,2-benzoxazole scaffold, has been a fertile ground for green chemistry innovations, focusing on reducing solvent use, employing recyclable catalysts, and utilizing alternative energy sources. rsc.org

Solvent-Free and Aqueous Medium Reaction Conditions

A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. Several methodologies have been developed for benzoxazole synthesis under solvent-free or aqueous conditions.

One effective solvent-free approach involves the condensation of 2-aminophenols with aldehydes at elevated temperatures (e.g., 130 °C) using a reusable Brønsted acidic ionic liquid (BAIL) gel as a catalyst. nih.govacs.orgrsc.org This method provides high yields (85-98%) and simplifies work-up, as the gel catalyst can be easily separated. nih.govacs.orgrsc.org Another solvent-free method utilizes microwave irradiation in the presence of iodine as an oxidant for the condensation of 2-amino-4-methylphenol (B1222752) and aromatic aldehydes, achieving good yields efficiently. scienceandtechnology.com.vn Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, have also been employed as green catalysts under microwave-assisted, solvent-free conditions. mdpi.comresearchgate.net

Reactions in aqueous media offer an environmentally friendly alternative. A simple and efficient method uses samarium(III) triflate as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes under mild conditions in water. organic-chemistry.org

Recyclable Catalytic Systems and Heterogeneous Catalysis

The development of recyclable catalysts is a cornerstone of sustainable chemistry, minimizing waste and reducing costs. For benzoxazole synthesis, a variety of heterogeneous and recyclable catalysts have been reported.

Heterogeneous catalysts are in a different phase from the reaction mixture, allowing for easy separation and reuse. Examples include:

Brønsted Acidic Ionic Liquid (BAIL) Gels: These catalysts, prepared by grafting an acidic ionic liquid onto a silica (B1680970) support, have been used for the solvent-free synthesis of benzoxazoles and can be reused for at least five cycles without significant loss of activity. nih.govacs.orgrsc.org

Metal Nanoparticles: Air-stable and recyclable copper(II) ferrite (B1171679) nanoparticles serve as an efficient catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides; these can be recovered using an external magnet and reused multiple times. organic-chemistry.org Similarly, copper(II) oxide nanoparticles have been used for the cyclization of o-bromoaryl derivatives. organic-chemistry.org Ruthenium nanoparticles supported on a magnetic matrix have been developed for the one-pot synthesis of benzoxazole derivatives in an aqueous medium, with the catalyst being magnetically recoverable and reusable for up to five cycles. spast.org

Magnetic Nanoparticle-Supported Catalysts: A Lewis acidic ionic liquid supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP) has been shown to be a highly efficient and recyclable catalyst for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov The catalyst is easily separated with a magnet and can be reused for several consecutive runs. nih.gov

Below is a table summarizing various recyclable catalytic systems for benzoxazole synthesis.

| Catalyst System | Starting Materials | Reaction Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol (B121084), Aldehydes | Solvent-free, 130 °C, 5 h | 85-98% | Up to 5 runs | acs.orgrsc.org |

| Copper(II) Ferrite Nanoparticles | N-(2-halophenyl)benzamides | Toluene, K₂CO₃, 110 °C | Good to excellent | Up to 7 runs | organic-chemistry.org |

| Ru/Fe Bimetallic Nanoparticles | 2-Aminophenol, Aldehydes | Aqueous medium | Good to excellent | Up to 5 runs | spast.org |

| LAIL@MNP (Fe₃O₄-supported ionic liquid) | 2-Aminophenols, Aldehydes | Solvent-free, Ultrasound, 70 °C, 30 min | Moderate to high | Up to 5 runs | nih.gov |

| KF–Al₂O₃ | 2-Aminophenol, Acid derivatives | Acetonitrile, RT, 45-90 min | 83-95% | Up to 10 runs | rsc.org |

Microwave-Assisted, Ultrasound-Assisted, and Mechanochemical Synthesis

Alternative energy sources provide powerful tools to enhance reaction rates, improve yields, and often enable milder reaction conditions, aligning with the principles of green chemistry. eurekaselect.com

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions rapidly and uniformly. eurekaselect.com It has been widely applied to benzoxazole synthesis, significantly reducing reaction times from hours to minutes. researchgate.net For example, the condensation of 2-aminophenols and aldehydes can be achieved in good to excellent yields under microwave irradiation, often in solvent-free conditions using catalysts like deep eutectic solvents or iodine. scienceandtechnology.com.vnmdpi.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can promote reactions through acoustic cavitation. nih.gov A green method for synthesizing benzoxazoles involves the ultrasound-assisted condensation of 2-aminophenols and aldehydes using a magnetic nanoparticle-supported ionic liquid catalyst under solvent-free conditions, with reaction times as short as 30 minutes. nih.gov

Mechanochemical Synthesis: This method involves inducing reactions in the solid state through mechanical force, such as grinding in a mortar and pestle or ball milling, eliminating the need for bulk solvents. rsc.org The synthesis of benzoxazole derivatives has been achieved by grinding 2-aminophenol and aromatic aldehydes with potassium ferrocyanide as a catalyst at room temperature, with reactions completing in under two minutes in high yields. rsc.org

| Green Technique | Catalyst/Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave | [CholineCl][Oxalic Acid] (DES) | Solvent-free | Rapid heating, high conversion, catalyst reusability | mdpi.comresearchgate.net |

| Microwave | Iodine | Solvent-free | Good yields, operational simplicity | scienceandtechnology.com.vn |

| Ultrasound | LAIL@MNP | Solvent-free, 70 °C | Short reaction time (30 min), catalyst reusability | nih.gov |

| Mechanochemistry | Potassium Ferrocyanide | Grinding, Room Temp. | Extremely fast (<2 min), solvent-free, high yield | rsc.org |

Cascade and Multicomponent Reaction Strategies toward this compound

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by forming multiple chemical bonds sequentially without isolating intermediates. nih.gov These approaches enhance atom economy and reduce waste, making them highly desirable in modern organic synthesis.

A notable cascade reaction for the synthesis of the 1,2-benzoxazole (benzisoxazole) core involves the treatment of o-hydroxyaryl ketoximes with a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) system. clockss.org This process proceeds through a cascaded Beckmann rearrangement followed by an intramolecular oxa-cyclization to yield 2-substituted benzoxazoles. clockss.org By simply adding a base (Et₃N), the reaction pathway can be switched to produce the isomeric 3-substituted 1,2-benzoxazoles via intramolecular nucleophilic substitution. clockss.org This tunable methodology provides a powerful route to the 1,2-benzoxazole scaffold from readily available starting materials.

Multicomponent reactions, where three or more reactants combine in a one-pot process, are particularly powerful for generating molecular diversity. While a specific MCR for this compound is not explicitly documented, related strategies for other heterocycles provide a blueprint. For instance, isocyanide-based MCRs have been developed for the efficient, solvent-free synthesis of complex pyrrole-fused dibenzoxazepines. beilstein-journals.org A hypothetical MCR for a 1,2-benzoxazol-3-ol derivative could involve the one-pot reaction of a substituted 2-halophenol, a source of hydroxylamine, and a third component that introduces the desired substituent at the 3-position, all mediated by a suitable catalyst. Biochemo-enzymatic cascades have also been employed for the one-pot synthesis of related benzoxazine (B1645224) and benzoxazepine structures, demonstrating the power of combining chemical and enzymatic steps in a single pot. nih.govresearchgate.net

Elucidation of Reaction Mechanisms for Benzoxazol-3-ol Ring Closure

The formation of the 1,2-benzoxazole (also known as benzisoxazole) ring is a fundamental process in heterocyclic chemistry, leading to a scaffold present in numerous pharmacologically active compounds. chim.it Traditional and modern synthetic routes to the 1,2-benzoxazole core typically involve the construction of the five-membered ring onto a pre-existing benzene ring. chim.it

Key strategies for forming the 1,2-benzoxazole ring include:

C–O Bond Formation: This common approach often involves the cyclization of o-substituted aryl oximes under basic conditions. chim.it

N–O Bond Formation: This strategy utilizes precursors like o-hydroxyaryl oximes and imines to form the crucial N-O bond of the isoxazole (B147169) ring. chim.it

Benzene Ring Formation: In some cases, the benzoxazole core can be constructed by forming the benzene ring from substituted isoxazoles. chim.it

[3+2]-Cycloaddition Reactions: This method can create both a C–C and a C–O bond simultaneously, for example, through the reaction of arynes with nitrile oxides. chim.it

For the specific synthesis of this compound, the cyclization would likely proceed from a correspondingly substituted precursor, such as a derivative of 4,5-dimethyl-2-aminophenol. The reaction mechanism often involves the initial formation of an intermediate which then undergoes intramolecular cyclization. For instance, the condensation of an o-aminophenol derivative with an appropriate reagent can lead to a Schiff base or a related intermediate that subsequently cyclizes to form the benzoxazole ring system. acs.org The use of catalysts, such as Brønsted acidic ionic liquids or alumina, can facilitate these transformations, often under solvent-free or greener conditions. acs.orgresearchgate.net

A plausible mechanism for the formation of a benzoxazole from an o-aminophenol and an aldehyde, for example, involves the formation of a 2-(benzylideneamino)phenol (B1618444) intermediate, which then undergoes cyclization. acs.org While specific studies on the 5,6-dimethyl derivative are not extensively detailed in the provided results, the general principles of benzoxazole synthesis would apply, with the dimethyl substituents influencing the electronic properties and reactivity of the starting materials and intermediates.

The cyclization process leading to the benzoxazole ring system proceeds through various key intermediates, depending on the specific synthetic route. In the case of Lewis-acid-mediated ring cleavage of N-acylbenzotriazoles, a proposed mechanism involves the formation of a carbocation complex intermediate. acs.org This intermediate is stabilized by the delocalization of the positive charge over the aryl ring and the carbonyl group, which favors the cyclization to form the oxazole ring with the loss of molecular nitrogen. acs.org

In syntheses starting from o-aminophenols, the initial condensation with an aldehyde or other electrophile leads to the formation of an imine or a related adduct. acs.org This intermediate is crucial as it positions the reacting groups in proximity for the subsequent intramolecular ring closure. For example, in the synthesis of 2-substituted benzoxazoles, a 2-(benzylideneamino)phenol intermediate has been identified. acs.org

Proton transfer and tautomerism are critical mechanistic features in the chemistry of benzoxazol-3-ols and related heterocyclic systems. researchgate.netbeilstein-journals.org The final step in the formation of the benzoxazol-3-ol ring often involves a proton transfer to yield the stable hydroxyl form. Moreover, the product itself can exist in tautomeric forms, most notably the keto-enol tautomerism between the 3-hydroxy-1,2-benzisoxazole and the corresponding 1,2-benzisoxazolin-3-one.

The tautomerization process is often catalyzed by acids or bases. youtube.com

Acid-catalyzed tautomerization typically involves protonation of the carbonyl oxygen (in the keto form) or the ring nitrogen, followed by deprotonation at the alpha-carbon or the hydroxyl group, respectively. youtube.comyoutube.com

Base-catalyzed tautomerization proceeds via deprotonation of the alpha-carbon or hydroxyl group to form an enolate or a phenoxide-like intermediate, which is then protonated at a different position. youtube.comyoutube.com

In solution, the equilibrium between tautomers can be influenced by solvent polarity and hydrogen-bonding capabilities. nih.gov For instance, in some hydroxyphenyl-benzimidazole derivatives, a solvent-modulated tautomeric equilibrium is observed in the ground state. nih.gov While direct studies on this compound are scarce, the principles of proton transfer and tautomerism established for related benzoxazole and benzimidazole (B57391) systems are applicable. researchgate.netbeilstein-journals.orgnih.gov The presence of the electron-donating dimethyl groups on the benzene ring could subtly influence the pKa of the hydroxyl group and the stability of the different tautomeric forms.

Reactivity Profiles of the this compound Scaffold

The reactivity of the this compound scaffold is governed by the interplay of the electron-rich benzene ring, the heterocyclic isoxazole ring, and the functional groups attached to them. The dimethyl groups at the 5- and 6-positions are electron-donating, which generally activates the benzene ring towards electrophilic attack. msu.edu The hydroxyl group at the 3-position can act as a nucleophile or can be deprotonated to form a more potent nucleophile.

In electrophilic aromatic substitution reactions, the substituents on the benzene ring direct the position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com The 5,6-dimethyl groups are ortho- and para-directing activators due to their electron-donating inductive effect. libretexts.org The hydroxyl group (or the oxo group in the tautomeric form) attached to the heterocyclic ring also influences the substitution pattern.

Considering the structure of this compound, the available positions for electrophilic attack on the benzene ring are C4 and C7. The directing effects of the two methyl groups and the heterocyclic system would collectively determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com The electron-donating nature of the methyl groups enhances the reactivity of the aromatic ring compared to unsubstituted benzene. msu.edu

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at C4 or C7 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group at C4 or C7 |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at C4 or C7 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R) at C4 or C7 |

This table is predictive and based on general principles of electrophilic aromatic substitution.

The this compound molecule possesses several centers that can exhibit nucleophilic reactivity. The hydroxyl group at the 3-position is a primary site for nucleophilic reactions, such as alkylation or acylation, especially after deprotonation to form the corresponding alkoxide.

The nitrogen atom in the isoxazole ring has a lone pair of electrons, but its nucleophilicity is generally low due to its involvement in the aromatic system. The oxygen atom within the ring is also a potential, albeit weak, nucleophilic center. The electron-rich π-system of the benzene ring can also act as a nucleophile in reactions with strong electrophiles, as seen in electrophilic aromatic substitution. byjus.com

Recent research on benzoxazole-2-thiols has shown that the exocyclic sulfur atom is a potent nucleophile, participating in reactions like the asymmetric radical-type 1,2-alkoxy-sulfenylation. acs.org While the title compound has a hydroxyl group instead of a thiol, this highlights the potential for functional groups at the 3-position to be key centers of nucleophilic reactivity.

The 1,2-benzoxazole ring can undergo ring-opening reactions under certain conditions. For example, the ring opening of a benzoxazole has been utilized to synthesize 2-amino-6-arylphenols. acs.org Such processes often involve cleavage of the relatively weak N-O bond.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could potentially occur in derivatives of this compound. nih.gov This rearrangement involves the migration of an aryl group from a heteroatom to an adjacent one. For a Smiles rearrangement to occur, the molecule must contain a connecting chain and an activated aromatic ring. While the classic Smiles rearrangement involves specific functionalities, related rearrangements like the Truce-Smiles rearrangement, which can be initiated by photoredox catalysis, have been developed for various aromatic systems. youtube.com

The susceptibility of the this compound scaffold to such rearrangements would depend on the specific derivatives and reaction conditions employed. The presence of the dimethyl groups would influence the electronic properties of the aromatic ring, which is a key factor in intramolecular nucleophilic substitution reactions.

Catalytic Activation and Deactivation Mechanisms in Benzoxazole Chemistry

The synthesis of benzoxazoles, a class of compounds structurally related to 1,2-benzoxazoles, is frequently achieved through catalytic pathways. These processes involve the activation of substrates and are susceptible to catalyst deactivation.

Catalytic Activation:

Catalytic activation in benzoxazole synthesis typically involves the use of either metal-based or acid catalysts to facilitate the cyclization reaction. organic-chemistry.orgnih.govnih.gov Common strategies include:

Lewis and Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (TsOH), and Lewis acids are employed to activate carbonyl groups in aldehydes or ketones, making them more susceptible to nucleophilic attack by the amino group of a 2-aminophenol derivative. organic-chemistry.orgacs.org For instance, a combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to form 2-substituted benzoxazoles. organic-chemistry.orgacs.org The proposed mechanism involves the acid catalyst protonating the carbonyl group, while the copper ion may coordinate with the reactants, further facilitating the reaction. organic-chemistry.org

Metal-Catalyzed Cross-Coupling and Cyclization: Transition metals like palladium and copper are widely used to construct the benzoxazole core. organic-chemistry.orgnih.gov For example, copper-catalyzed cyclization of ortho-haloanilides is a known method where the mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving Cu(I) and Cu(III) species. organic-chemistry.org The rate of this reaction is dependent on the nature of the halogen, following the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org Palladium catalysts are also utilized in the C-H functionalization of pre-formed benzoxazole rings. acs.org

Nanocatalysts: The use of nanocatalysts, such as copper(II) ferrite nanoparticles, offers advantages like high surface area and ease of recovery. organic-chemistry.org These catalysts can be used in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides and can often be recycled multiple times without significant loss of activity. organic-chemistry.orgnih.gov

Catalyst Deactivation:

Catalyst deactivation is a critical consideration in industrial applications. While specific studies on the deactivation of catalysts in this compound synthesis are absent, general mechanisms observed in related processes can be considered. In syntheses involving acidic zeolites, for example, deactivation can occur due to the accumulation of coke or other hydrocarbon species within the catalyst's pores. The rate of this deactivation can be influenced by reaction conditions such as temperature and the partial pressure of reactants and products.

A summary of various catalysts used in benzoxazole synthesis is presented in the interactive table below.

| Catalyst System | Substrates | Product Type | Key Mechanistic Feature |

| Brønsted Acid (TsOH·H₂O) and CuI | 2-Aminophenols and β-Diketones | 2-Substituted benzoxazoles | Dual activation by acid and copper co-catalyst |

| CuI / 1,10-Phenanthroline | o-Haloanilides | Benzoxazoles | Oxidative insertion/reductive elimination via Cu(I)/Cu(III) |

| NHC-Pd(II)-Im Complex | Benzoxazoles and Aryl Chlorides | 2-Arylbenzoxazoles | Direct C-H bond arylation |

| Copper(II) Ferrite Nanoparticles | N-(2-halophenyl)benzamides | Benzoxazoles | Heterogeneous catalysis, recyclable |

| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Tertiary Amides and 2-Aminophenols | 2-Substituted benzoxazoles | Electrophilic activation of the amide |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. While specific theoretical studies on this compound were not found, research on related benzoxazole and isoxazole systems offers valuable insights.

Density Functional Theory (DFT) Calculations:

DFT is a commonly employed method to study reaction mechanisms in organic chemistry. For instance, in the study of a bis(benzoxazole)-based overcrowded alkene, DFT calculations were used to map the potential energy surface for various conformational changes and isomerization processes. acs.orgrug.nldiva-portal.orgnih.gov These calculations can identify stable intermediates and transition state structures, providing energy barriers for different reaction steps. acs.orgrug.nldiva-portal.org

In a comprehensive study of a bis(benzoxazole) system, the structures of stable conformers and transition states were optimized using the r2SCAN-3c level of theory, and the electronic energies were further refined using MRSF TD-DFT. acs.orgrug.nldiva-portal.org This level of theory allows for the accurate description of electronic effects and has been validated by experimental observations, such as transient absorption spectroscopy. acs.orgrug.nldiva-portal.org The calculated energy barriers for single-bond rotations and thermal helix inversions were found to be in excellent agreement with the experimentally determined lifetime of transient species. acs.orgrug.nl

Modeling Reaction Pathways:

Theoretical modeling can be used to predict the most likely reaction pathway from a set of possibilities. For example, in the formation of benzoxazoles from the reaction of 2-aminophenols and aldehydes catalyzed by a Brønsted acidic ionic liquid, a plausible reaction mechanism was proposed and supported by mass spectrometry. acs.org The proposed pathway involves the initial protonation of the aldehyde's carbonyl group by the catalyst, followed by nucleophilic attack of the amino group, dehydration to form an imine intermediate, and subsequent intramolecular cyclization and aromatization. acs.org

In another example, theoretical calculations helped to understand the regioselectivity in the formation of benzisoxazoles versus benzoxazoles from a common intermediate. organic-chemistry.org Depending on the reaction conditions, either N-O bond formation to yield a benzisoxazole or a Beckmann-type rearrangement to form a benzoxazole can occur. organic-chemistry.orgchim.it

The following table summarizes key findings from theoretical studies on related benzoxazole systems.

| System Studied | Computational Method | Key Findings |

| Bis(benzoxazole)-based overcrowded alkene | DFT (r2SCAN-3c), MRSF TD-DFT | Elucidation of multiple coupled and uncoupled molecular motions, including single-bond rotations and thermal helix inversions. Excellent agreement between calculated energy barriers and experimental lifetimes of transient species. acs.orgrug.nldiva-portal.org |

| Chloride-catalyzed insertion of CS₂ into nitrones | DFT | Revealed the role of chloride anions in the activation of CS₂ and its subsequent insertion into nitrones to form thioamides. acs.org |

| Formation of benzoxazoles from tertiary amides and 2-aminophenols | - | A plausible mechanism involving an amidinium salt intermediate formed by the reaction of the amide with Tf₂O was proposed. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Dimethyl 1,2 Benzoxazol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

The expected NMR spectra for 5,6-Dimethyl-1,2-benzoxazol-3-ol are predicted based on the known effects of substituents on aromatic rings and heterocyclic systems. researchgate.net The symmetry of the 5,6-dimethyl substitution pattern simplifies the aromatic region of the spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals: two singlets in the aromatic region corresponding to the protons at positions 4 and 7, a singlet for the two methyl groups (which may be resolved into two closely spaced singlets depending on the solvent and temperature), and a broad singlet for the hydroxyl proton.

Aromatic Protons (H-4 and H-7): These protons are on the benzene (B151609) ring. Since they have no adjacent protons, they are expected to appear as sharp singlets. Their estimated chemical shift would be in the range of 7.0-7.5 ppm. In the related compound 5,6-dimethyl-1H-benzimidazole, the corresponding protons appear around 7.3-7.4 ppm. researchgate.net

Methyl Protons (5-CH₃ and 6-CH₃): These protons are chemically equivalent due to the substitution pattern and are expected to produce a single, sharp singlet. The estimated chemical shift is around 2.3-2.4 ppm. researchgate.net

Hydroxyl Proton (-OH): The chemical shift of the enolic hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, typically in the range of 9.0-11.0 ppm, and is exchangeable with D₂O.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine carbon signals, corresponding to the nine carbon atoms in the molecule.

Heterocyclic Carbons (C-3, C-3a, C-7a): The C-3 carbon, bonded to both oxygen and nitrogen and part of the enol system, is expected to be significantly deshielded, appearing in the range of 155-165 ppm. The bridgehead carbons, C-3a and C-7a, which are part of the fusion between the two rings, are predicted to resonate at approximately 150 ppm and 120 ppm, respectively, based on data from similar benzoxazole (B165842) structures. mdpi.com

Aromatic Carbons (C-4, C-5, C-6, C-7): The carbons bearing methyl groups (C-5 and C-6) would appear around 130-140 ppm. The carbons attached to protons (C-4 and C-7) are expected in the aromatic region between 110-120 ppm.

Methyl Carbons (-CH₃): The two methyl carbons are expected to give a signal in the aliphatic region, around 19-21 ppm. researchgate.net

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-3 | - | ~160.0 |

| C-3a | - | ~150.5 |

| C-4 | ~7.2 (s, 1H) | ~115.0 |

| C-5 | - | ~135.0 |

| C-6 | - | ~136.0 |

| C-7 | ~7.4 (s, 1H) | ~118.0 |

| C-7a | - | ~120.0 |

| 5-CH₃ | ~2.35 (s, 3H) | ~20.0 |

| 6-CH₃ | ~2.35 (s, 3H) | ~20.0 |

| 3-OH | ~10.0 (br s, 1H) | - |

| Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. |

To unequivocally confirm the proposed structure, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily be used to confirm the absence of coupling for the aromatic (H-4, H-7) and methyl protons, which would all appear as singlets without cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons. For instance, it would show a correlation between the signal at ~7.2 ppm and the carbon at ~115.0 ppm (H-4 to C-4), the signal at ~7.4 ppm and the carbon at ~118.0 ppm (H-7 to C-7), and the methyl proton signal at ~2.35 ppm to the methyl carbon signal at ~20.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds (typically 2-3 bonds). It provides crucial confirmation of the substitution pattern. Expected key correlations include:

Correlations from the methyl protons (~2.35 ppm) to the aromatic carbons C-5 and C-6, and potentially to C-4 and C-7.

Correlations from the H-4 proton (~7.2 ppm) to carbons C-3a, C-5, and C-7a.

Correlations from the H-7 proton (~7.4 ppm) to carbons C-5, C-6, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would provide through-space correlations that support the substitution pattern, such as a correlation between the H-4 proton and the 5-CH₃ protons, and between the H-7 proton and the 6-CH₃ protons.

Mass Spectrometry (MS) for Precise Molecular Mass Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

HRESI-MS is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, the expected monoisotopic mass is 163.0633 Da.

Formula: C₉H₉NO₂

Calculated Monoisotopic Mass: 163.0633

Expected HRESI-MS Ion (Positive Mode): [M+H]⁺ = 164.0711 m/z

Expected HRESI-MS Ion (Negative Mode): [M-H]⁻ = 162.0555 m/z

Observation of these ions within a narrow mass tolerance (typically < 5 ppm) would confirm the elemental composition of C₉H₉NO₂.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments would cause the molecular ion to fragment in a predictable manner, revealing key structural features. The fragmentation of the 1,2-benzoxazol-3-ol core is expected to proceed through characteristic pathways.

A primary fragmentation pathway for related benzoxazolone structures is the loss of a carbon monoxide (CO) molecule (28 Da). nist.gov Another expected fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion.

Predicted Fragmentation Pattern for this compound (M⁺˙ = 163)

| m/z | Proposed Fragment Ion | Formula | Notes |

| 163 | [M]⁺˙ | [C₉H₉NO₂]⁺˙ | Molecular Ion |

| 148 | [M - CH₃]⁺ | [C₈H₆NO₂]⁺ | Loss of a methyl radical |

| 135 | [M - CO]⁺˙ | [C₈H₉N]⁺˙ | Loss of neutral carbon monoxide |

| 120 | [M - CO - CH₃]⁺ | [C₇H₆N]⁺ | Subsequent loss of a methyl radical after CO loss |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, common in fragmentation of alkylbenzenes |

This fragmentation pattern provides a structural fingerprint that confirms the presence of the dimethyl-substituted benzene ring and the oxazolone (B7731731) core.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The observed absorption (IR) and scattering (Raman) bands correspond to specific bond stretches, bends, and torsions, providing valuable information about the functional groups present. The analysis is based on data from similar benzoxazole structures. esisresearch.org

Key expected vibrational modes for this compound include:

O-H Stretching: A broad and strong band in the FT-IR spectrum, typically between 3200-3000 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in the enol form.

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium bands in the region of 2980-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the methyl groups.

C=N and C=C Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region, corresponding to the C=N bond of the oxazole (B20620) ring and the C=C bonds of the aromatic ring.

C-O Stretching: The C-O-N system of the benzoxazole ring should give rise to characteristic asymmetric and symmetric stretching bands, likely in the 1280-1050 cm⁻¹ region. esisresearch.org

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the isolated C-H bonds at positions 4 and 7 would be expected in the 900-800 cm⁻¹ region.

Predicted Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Technique |

| 3200-3000 | ν(O-H) stretch, enolic | FT-IR |

| 3100-3000 | ν(C-H) stretch, aromatic | FT-IR, Raman |

| 2980-2850 | ν(C-H) stretch, methyl | FT-IR, Raman |

| ~1640 | ν(C=N) stretch | FT-IR, Raman |

| 1600-1450 | ν(C=C) stretch, aromatic ring | FT-IR, Raman |

| ~1450 | δ(C-H) bend, methyl | FT-IR |

| ~1250 | νₐₛ(C-O-N) stretch | FT-IR |

| ~1060 | νₛ(C-O-N) stretch | FT-IR |

| 900-800 | γ(C-H) o.o.p. bend, aromatic | FT-IR |

| ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric. |

Characteristic Vibrational Modes of the 1,2-Benzoxazol-3-ol Moiety

The infrared (IR) spectrum of 1,2-benzoxazol-3-ol derivatives is characterized by specific vibrational modes that are indicative of their core structure. The presence of the benzoxazole ring and the hydroxyl group gives rise to distinct absorption bands. For instance, the stretching vibrations of the C=N bond within the benzimidazole (B57391) ring, a related heterocyclic structure, are typically observed in the region of 1571 cm⁻¹ to 1600 cm⁻¹. researchgate.net In similar heterocyclic systems, such as 1,3-benzoxazol-2(3H)-ylidenes, the N-H stretching vibration is identified around 3186 cm⁻¹. scielo.br

The vibrational spectrum is further defined by the C=O stretching, which in a related benzoxazole derivative, appears at 1609 cm⁻¹. scielo.br The aromatic C-H stretching and bending vibrations also contribute to the complexity of the spectrum, although specific frequencies for the 5,6-dimethyl substitution are not detailed in the available results.

Identification of Functional Groups and Hydrogen Bonding Interactions

The primary functional groups in this compound are the hydroxyl (-OH) group, the dimethyl-substituted benzene ring, and the 1,2-benzoxazole core. The hydroxyl group is a key feature, and its vibrational frequency is highly sensitive to its environment, particularly hydrogen bonding. In related benzoic acid derivatives, the stretching vibrations of free and associated OH groups are found in the 3700–2400 cm⁻¹ range. researchgate.net

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Reference |

| N-H Stretch | ~3186 | scielo.br |

| C=N Stretch | 1571-1600 | researchgate.net |

| C=O Stretch | ~1609 | scielo.br |

| O-H Stretch (Free & Associated) | 2400-3700 | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While specific X-ray crystallography data for this compound was not found in the search results, analysis of closely related structures provides insight into the expected solid-state conformation. For example, the crystal structure of 5,6-Dimethyl-1H-benzimidazol-3-ium nitrate (B79036) reveals a planar benzimidazole cation. nih.gov The salt crystallizes in the monoclinic space group with specific unit cell dimensions. nih.gov

In another related compound, 5,6-Dimethylbenzo[d] researchgate.netscielo.broxatellurole, the structure is orthorhombic with two independent molecules in the asymmetric unit. nih.gov The molecules exhibit a folded conformation along their Te⋯O axes. nih.gov This suggests that the 5,6-dimethyl substitution pattern does not necessarily enforce planarity on the entire heterocyclic system, and conformational flexibility may be present. The specific bond lengths and angles for this compound would require dedicated crystallographic analysis.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5,6-Dimethyl-1H-benzimidazol-3-ium nitrate | Monoclinic | P2₁/c | Planar cation, 3D hydrogen-bonded network | nih.gov |

| 5,6-Dimethylbenzo[d] researchgate.netscielo.broxatellurole | Orthorhombic | P2₁2₁2₁ | Two independent molecules, folded conformation | nih.gov |

Computational and Theoretical Chemistry Studies on 5,6 Dimethyl 1,2 Benzoxazol 3 Ol

In Silico Prediction of Molecular Interactions and Ligand Binding

Molecular Docking for Receptor-Ligand Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a target protein.

In the context of benzoxazole (B165842) derivatives, molecular docking studies have been extensively performed to elucidate their potential as therapeutic agents. For instance, a study on benzoxazolone derivatives targeting Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL) revealed that the binding efficacy is significantly enhanced by the presence of functional groups on the benzoxazole core. researchgate.netglobalresearchonline.net While simple benzoxazolone showed a glide score of -4.37 kcal/mol, its substituted analogues exhibited scores as high as -7.49 kcal/mol, indicating a stronger binding interaction. globalresearchonline.net These findings suggest that the dimethyl substitution in 5,6-Dimethyl-1,2-benzoxazol-3-ol could play a crucial role in its interaction with biological targets.

Another study focused on the anti-HIV potential of 2-benzoxazolinone (B145934) derivatives through docking with the HIV integrase enzyme. The results indicated that these compounds fit well into the active site, with their carbonyl groups interacting with Mg²⁺ ions and the aryl side chains engaging in π-stacking interactions. nih.gov This highlights the potential for the benzoxazole scaffold to act as a platform for designing inhibitors of various enzymes.

Furthermore, molecular docking of benzoxazolone derivatives against the SARS-CoV-2 Omicron subvariant EG.5.1 has been explored. chemmethod.comchemmethod.com These in silico studies provide preliminary data on the potential of these compounds to target viral proteins, a strategy that could be hypothetically extended to this compound. chemmethod.com

Table 1: Representative Molecular Docking Scores of Benzoxazolone Derivatives against Staphylococcus aureus Biotin Protein Ligase (SaBPL)

| Ligand | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |

| Benzoxazolone | -4.37 | -29.62 |

| Ligand S2 | -7.49 | -40.69 |

| Ligand S3 | -7.34 | -37.68 |

Data sourced from a study on benzoxazolone derivatives and their interaction with SaBPL. globalresearchonline.net

Pharmacophore Modeling for Molecular Feature Identification

Pharmacophore modeling is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. These models serve as templates for designing new molecules with improved potency and selectivity.

For benzoxazole derivatives, pharmacophore models have been successfully generated to understand their anticancer activities. In a study evaluating a series of benzoxazoles against HeLa and L929 cell lines, two distinct pharmacophore models were created. nih.govesisresearch.org The model for activity against HeLa cells highlighted the importance of specific hydrogen bond acceptors and hydrophobic features. esisresearch.org The ability of a compound to fit these pharmacophoric models often correlates with its cytotoxic activity. nih.govesisresearch.org

Another study on benzoxazole-benzamide conjugates designed as VEGFR-2 inhibitors identified key pharmacophoric features, including a terminal benzoxazole ring that could occupy the hinge region of the ATP binding site. nih.gov This demonstrates the utility of pharmacophore modeling in rational drug design, a principle that can be applied to hypothesize the bioactive conformation of this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Derivation of Physico-Chemical Descriptors from Molecular Structure

The foundation of any QSAR model is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These can include electronic, steric, hydrophobic, and topological properties. For benzoxazole derivatives, a variety of descriptors have been employed in QSAR studies to correlate their structural features with antimicrobial and anti-HIV activities. nih.govnih.govnih.govtandfonline.comtandfonline.com

In a 2D-QSAR analysis of 2,5-disubstituted benzoxazoles with activity against Bacillus subtilis, various physicochemical parameters were calculated to build a predictive model. nih.gov Similarly, for anti-HIV agents based on the 2-benzoxazolinone scaffold, descriptors related to molecular geometry, complexity, and van der Waals volume were found to be important in controlling their inhibitory activity. nih.gov

Statistical Methods for Correlating Structural Features with Theoretical Activity Parameters

Once the descriptors are calculated, statistical methods are used to build the QSAR model. Multiple linear regression (MLR) is a commonly used technique. For a series of 2-benzoxazolinone derivatives with anti-HIV activity, an MLR-based QSAR model yielded a statistically significant correlation coefficient (R²) of 0.84 and a leave-one-out cross-validation coefficient (Q²) of 0.73, indicating good predictive power. nih.gov

Similarly, 2D-QSAR studies on antimicrobial benzoxazoles have successfully used multivariable regression analysis to establish correlations between structural properties and antimicrobial efficacy. nih.govnih.gov These models can then be used to predict the activity of new compounds, including hypothetical derivatives of this compound.

Table 2: Statistical Parameters of a QSAR Model for Anti-HIV Activity of 2-Benzoxazolinone Derivatives

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.84 |

| Q² (Leave-one-out Cross-validation) | 0.73 |

| R²test (Test Set Prediction) | 0.79 |

Data from a QSAR study on 2-benzoxazolinone derivatives. nih.gov

Thermochemical Properties and Energetic Contributions

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and energetic behavior. These properties can be determined both experimentally and through computational methods.

Computational studies, often employing density functional theory (DFT), can also be used to predict the thermochemical properties of molecules. For instance, the thermodynamic properties of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative, which shares the 5,6-dimethyl substitution pattern, have been investigated using DFT, providing information on its stability. researchgate.netmdpi.com Such computational approaches could be readily applied to this compound to estimate its thermochemical parameters and understand the energetic contributions of its specific substitution pattern.

Structure Activity Relationship Sar and Molecular Recognition Studies of 5,6 Dimethyl 1,2 Benzoxazol 3 Ol Scaffolds

Systematic Structural Modifications of the 5,6-Dimethyl-1,2-benzoxazol-3-ol Core

Systematic structural modifications of the this compound core are essential for probing its interaction with biological targets. The benzoxazole (B165842) scaffold provides a rigid framework, with specific sites available for chemical alteration to optimize pharmacological properties. The primary points for modification on this scaffold include the hydroxyl group at position 3 and the aromatic ring.

Key modification strategies include:

Alterations at the 3-position: The hydroxyl group is a key functional group that can be modified. For instance, it can be converted to an ether or ester, or replaced with other functional groups to modulate its hydrogen bonding capacity and polarity.

Substitution on the Benzene (B151609) Ring: While positions 5 and 6 are occupied by methyl groups, other positions on the aromatic ring could be targeted for substitution if the synthetic route allows. Introducing various substituents such as halogens, nitro groups, or amino groups can significantly alter the electronic and steric profile of the molecule.

Modifications of the Methyl Groups: The existing methyl groups at positions 5 and 6 could potentially be modified into other alkyl groups or functionalized to explore the impact of size and polarity in this region of the scaffold.

These modifications are crucial for developing a comprehensive understanding of the SAR, leading to the identification of derivatives with improved activity. For example, studies on related benzimidazole (B57391) structures have shown that modifications at the 2, 5, and 6 positions significantly impact their antitubercular activity. nih.gov

Table 1: Potential Systematic Modifications of the this compound Core and Their Rationale

| Modification Site | Type of Modification | Rationale for Modification |

| Position 3 (OH group) | Alkylation (O-R) | To decrease polarity and evaluate the necessity of the hydrogen bond donor. |

| Acylation (O-C(O)R) | To create prodrugs or alter solubility and metabolic stability. | |

| Replacement with amine (NH₂) | To change hydrogen bonding properties and basicity. | |

| Aromatic Ring | Halogenation (e.g., Cl, F) at other positions | To alter electronic properties and membrane permeability. |

| Nitration (NO₂) | To introduce a strong electron-withdrawing group. | |

| Positions 5 and 6 (CH₃ groups) | Homologation (e.g., ethyl, propyl) | To probe the size limits of the binding pocket. |

| Functionalization (e.g., CH₂OH) | To introduce new hydrogen bonding sites. |

Influence of Substituents on Molecular Interactions and Binding Affinity

The electronic properties of substituents can significantly influence the reactivity and interaction profile of the benzoxazole core. Electron-withdrawing groups, such as dichloro substituents, can decrease the electron density of the ring system, which may alter its binding affinity for a target protein. Conversely, electron-donating groups can increase electron density, potentially enhancing certain interactions.

Steric effects also play a crucial role. The size and shape of substituents can dictate how the molecule fits into a binding site. For example, bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not be sufficient to fill the binding pocket and establish favorable van der Waals contacts. In studies of related benzimidazoles, the substitution of a benzyl (B1604629) group was found to enhance anti-inflammatory action, highlighting the importance of steric factors.

Hydrogen bonds are critical for the specific recognition of ligands by biological macromolecules. The hydroxyl group at position 3 of the this compound scaffold is a potent hydrogen bond donor and acceptor. Its orientation and availability are key to forming stable interactions with amino acid residues in a target's active site. In some related structures, weak C-H···N hydrogen bonds have been observed to link molecules, forming dimers and influencing crystal packing. nih.gov

Conformational Analysis and Its Role in Molecular Recognition

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. For the this compound scaffold, the benzoxazole ring system is largely planar and rigid. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

The primary source of conformational flexibility in derivatives of this scaffold would arise from substituents. For example, if a flexible alkyl chain were attached at position 3, its orientation would be critical for molecular recognition. Computational studies on similar heterocyclic systems, such as 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, have shown the existence of multiple stable conformers that differ in the orientation of the flexible side chain. core.ac.uk The specific conformation adopted by a molecule upon binding is often the one that maximizes favorable interactions with the target, known as the bioactive conformation. Therefore, understanding the conformational preferences of substituted this compound derivatives is crucial for rational drug design.

Scaffold Hopping and Bioisosteric Design Strategies for Benzoxazol-3-ols

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.govtmu.edu.tw This involves replacing the central molecular framework—in this case, the benzoxazol-3-ol core—with a structurally different but functionally similar scaffold.

Bioisosterism is a related concept that involves the replacement of a functional group with another group that retains similar physicochemical properties, leading to retained or enhanced biological activity. u-tokyo.ac.jp For the benzoxazol-3-ol scaffold, several bioisosteric replacements can be considered:

Benzothiazoles: Replacing the oxygen atom in the oxazole (B20620) ring with a sulfur atom to give a benzothiazole scaffold is a common bioisosteric switch.

Benzimidazoles: Replacing the oxygen with a nitrogen atom (NH) leads to a benzimidazole scaffold, which is also a well-known "privileged scaffold" in medicinal chemistry. nih.gov

Indazoles: Rearrangement of the heteroatoms can lead to scaffolds like indazoles, which may present a different array of hydrogen bond donors and acceptors.

Other Heterocycles: A variety of other five- or six-membered heterocyclic rings could replace the benzoxazole core, guided by computational methods and synthetic accessibility. nih.gov

These strategies aim to explore new chemical space, overcome patent limitations, and discover compounds with superior drug-like properties. For instance, a scaffold hopping approach was successfully used to discover a benzoxazole (BZX) scaffold that could target the Pks13 enzyme in Mycobacterium tuberculosis. nih.gov

Mechanistic Research on Biological Target Engagement by Benzoxazol 3 Ol Derivatives

Identification and Characterization of Molecular Targets for Benzoxazole (B165842) Scaffolds

The benzoxazole scaffold is a versatile structure in medicinal chemistry, known for its wide range of pharmacological activities. researchgate.net These activities stem from the ability of benzoxazole derivatives to interact with various biological targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition and Activation Mechanisms

Benzoxazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Certain benzoxazole derivatives have been identified as inhibitors of AChE and BChE, enzymes that are pivotal in the breakdown of the neurotransmitter acetylcholine. mdpi.com Their inhibition is a key strategy in the management of Alzheimer's disease. The inhibitory activity of these compounds is often evaluated at micromolar concentrations. mdpi.com

DNA Gyrase: In the realm of antibacterial agents, benzoxazole derivatives have shown potential as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. bg.ac.rs By binding to this enzyme, these compounds can disrupt bacterial cell division, leading to a bactericidal effect. This mechanism is crucial for overcoming antibiotic resistance. mdpi.com

PI3Kα, Akt, and NF-κB: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in cancer. Some benzoxazole derivatives have been shown to inhibit the phosphorylation of Akt, a key protein kinase in this pathway. mdpi.com Additionally, derivatives have demonstrated inhibitory effects on nuclear factor kappa B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. mdpi.com

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Novel hybrids of 1,2,3-triazole and benzoxazole have been designed and assessed as inhibitors of DprE1, showing significant potential for the development of new anti-tuberculosis drugs. nih.gov For instance, certain compounds in this class have demonstrated IC50 values in the low micromolar range against the DprE1 enzyme. nih.gov

PARP: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Some benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, are known PARP inhibitors. nih.gov The benzoxazole derivative K313 has been shown to induce apoptosis accompanied by the activation of caspase-3 and PARP. nih.gov

DNA/RNA Interaction Studies

Benzoxazole derivatives have been investigated for their ability to interact with nucleic acids. These interactions are often the basis for their anticancer activities. mdpi.com Studies have shown that benzoxazole derivatives can bind to DNA, with intercalation being a common mode of interaction. periodikos.com.br This involves the insertion of the planar benzoxazole ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. periodikos.com.br Furthermore, some derivatives are being explored as fluorescent probes for DNA due to their photoluminescent properties. periodikos.com.br Research has also been conducted on the design of benzoxazole scaffolds for targeting specific RNA structures. researchgate.net

Exploration of Cellular Pathways Modulated by Benzoxazole Derivatives

The engagement of benzoxazole derivatives with their molecular targets can trigger a cascade of events that modulate various cellular pathways.

The benzoxazole derivative K313 has been shown to suppress the mTOR/p70S6K pathway, which is crucial for cell survival and progression of the cell cycle. nih.gov Treatment with K313 led to a downregulation of the phosphorylated form of p70S6K. nih.gov This compound also induces apoptosis through the mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. nih.gov Furthermore, K313 was found to block autophagic flux, indicated by the accumulation of LC3-II and p62 proteins. nih.gov

In Vitro Assays for Molecular Target Validation

A variety of in vitro assays are employed to validate the molecular targets of benzoxazole derivatives and to quantify their biological activity. sygnaturediscovery.comdrugtargetreview.com These assays are crucial for establishing a clear link between the modulation of a specific target and the observed therapeutic effect. sygnaturediscovery.com

Enzyme Inhibition Assays: To assess the inhibitory potential of benzoxazole derivatives against specific enzymes, fluorometric or colorimetric assays are commonly used. For example, the inhibitory activity of novel 1,2,3-triazole-benzoxazole hybrids against the DprE1 enzyme was evaluated using a validated in-vitro DprE1 inhibition assay with resazurin as a redox indicator. nih.gov

Cell Viability and Cytotoxicity Assays: The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay was used to determine the IC50 values of novel benzoxazole derivatives in various cancer cell lines. mdpi.com

Antimicrobial Susceptibility Testing: The antimicrobial activity of benzoxazole derivatives is often determined using methods like the tube dilution technique to find the minimum inhibitory concentration (MIC). nih.gov

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. It has been used to assess the permeability and lytic activity of benzoxazole derivatives against fungal membranes. nih.gov

Western Blot Analysis: This technique is used to detect specific proteins in a sample. It was employed to determine the levels of proteins involved in apoptosis and other cellular pathways after treatment with benzoxazole derivatives. nih.gov

The following table summarizes some of the in vitro assays used to evaluate benzoxazole derivatives:

| Assay Type | Purpose | Example Application for Benzoxazole Derivatives |

| Enzyme Inhibition Assay | To measure the inhibition of a specific enzyme. | DprE1 inhibition assay for anti-tuberculosis drug candidates. nih.gov |

| MTT Assay | To assess cell viability and cytotoxicity. | Determining IC50 values against various cancer cell lines. mdpi.com |

| Tube Dilution Method | To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. | Evaluating antibacterial and antifungal activity. nih.gov |

| Flow Cytometry | To analyze cell characteristics, such as membrane integrity. | Assessing effects on fungal cell membranes. nih.gov |

| Western Blot | To detect and quantify specific proteins. | Measuring changes in apoptosis-related proteins. nih.gov |

Investigative Studies on Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.gov Some research has focused on the potential of benzoxazole derivatives to overcome or circumvent these resistance mechanisms.

In bacteria, multidrug resistance is often mediated by efflux pumps that actively transport antibiotics out of the cell. nih.gov Certain benzoxazole-based metal complexes have been studied for their ability to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics. nih.gov For example, an increased accumulation of ethidium bromide (a substrate for efflux pumps) was observed in methicillin-resistant Staphylococcus aureus (MRSA) when treated with a specific benzoxazole ligand, indicating efflux pump inhibition. nih.gov

In cancer, resistance to chemotherapeutic agents like 5-fluorouracil can arise from various mechanisms, including alterations in apoptosis, cell cycle, and drug transport. nih.gov While specific studies on the role of 5,6-Dimethyl-1,2-benzoxazol-3-ol in overcoming cancer drug resistance are not prominent, the general class of benzoxazole derivatives has been shown to induce apoptosis and affect cell cycle progression, which are pathways often dysregulated in resistant cancer cells. nih.gov

Biosynthesis and Natural Product Isolation of Benzoxazole Containing Structures

Discovery and Structural Characterization of Natural Benzoxazole (B165842) Derivatives

The exploration of natural sources, particularly microorganisms like bacteria and fungi, has led to the discovery of numerous benzoxazole-containing compounds with potent biological activities. nih.govijpbs.com These natural products exhibit a wide array of chemical structures, often featuring complex substitutions on the benzoxazole core.

Notable examples of naturally occurring benzoxazole derivatives include:

Calcimycin (B1668216) (A23187): Produced by Streptomyces chartreusensis, calcimycin is a well-known ionophore with antibiotic properties against Gram-positive bacteria and fungi. nih.govwikipedia.org Its structure features a benzoxazole ring as part of a larger, complex framework. wikipedia.org

Nataxazole: An antitumor natural product, nataxazole serves as a model for a large class of benzoxazole-containing molecules. nih.govnih.gov Its discovery and structural elucidation have been pivotal in understanding the biosynthesis of this class of compounds.

Caboxamycin: This benzoxazole antibiotic, along with nataxazole, has had its biosynthetic pathway recently elucidated, opening avenues for the generation of novel derivatives. nih.gov

A33853: This benzoxazole-family compound, produced by Streptomyces sp. NRRL12068, is formed from two units of 3-hydroxyanthranilic acid and one unit of 3-hydroxypicolinic acid and shows significant bioactivity against Leishmania. nih.gov

Closoxazoles: Discovered in the anaerobic bacterium Clostridium cavendishii and later found to be produced by the myxobacterium Pyxidicoccus fallax, these compounds represent a more recent addition to the family of natural benzoxazoles. researchgate.net

The structural characterization of these molecules has been accomplished through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Elucidation of Biosynthetic Pathways Leading to Benzoxazole Formation

The biosynthesis of the benzoxazole ring in natural products has been a subject of intense investigation. The general and most common pathway involves the condensation of an o-aminophenol derivative with a carbonyl compound. rsc.orgnih.gov However, detailed enzymatic studies have revealed a more intricate and fascinating process.

The biosynthesis of the benzoxazole moiety in nataxazole has been particularly well-studied and provides a representative model. nih.govnih.gov The pathway proceeds through a series of enzymatic reactions involving key intermediates:

Activation of an Aryl Carboxylate: The process is initiated by an ATP-dependent adenylating enzyme that activates a carboxylic acid precursor, often an anthranilate derivative, by converting it into an acyl-adenylate (acyl-AMP) intermediate. nih.gov

Formation of an Unstable Ester: This activated intermediate is then attacked by a hydroxyl group, leading to the formation of an unstable ester. In the case of nataxazole biosynthesis, the enzyme NatL2 catalyzes this step. nih.gov

Rearrangement to a Hemiorthoamide: The unstable ester undergoes rearrangement to form a tetrahedral hemiorthoamide intermediate. This step is crucial and is catalyzed by a second, zinc-dependent enzyme (e.g., NatAM in nataxazole biosynthesis). nih.govnih.gov This enzyme prevents the spontaneous rearrangement of the ester into a stable, off-pathway amide, which was previously thought to be an intermediate. nih.gov

Dehydration to form the Benzoxazole Ring: The hemiorthoamide intermediate is then dehydrated by the same zinc-dependent enzyme, which acts as a proton shuttle to eliminate a water molecule in a reverse hydrolysis reaction, leading to the formation of the stable benzoxazole ring. nih.govnih.gov